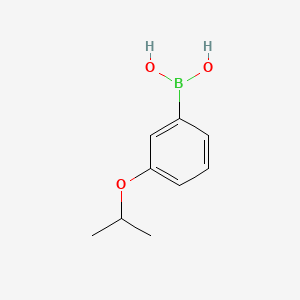
4-(3-Bromopropoxy)-3-methoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3-Bromopropoxy)-3-methoxybenzonitrile” is a chemical compound with the linear formula C10H13BrO2 . It has a molecular weight of 245.118 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a symmetrical pillar 5arene derivative containing ten quinoline groups was prepared using a compound with a similar structure . The synthesis involved the use of 1,2-dichloroethane solvent and copper (II) sulfate catalysis .Wissenschaftliche Forschungsanwendungen
Biotransformation in Environmental Conditions
Bromoxynil, a related compound to 4-(3-Bromopropoxy)-3-methoxybenzonitrile, demonstrates significant anaerobic biodegradability and undergoes transformations under various environmental conditions. In an investigation by Knight, Berman, and Häggblom (2003), bromoxynil was depleted in methanogenic, sulfidogenic, and Fe(III)-reducing conditions but remained stable under denitrifying conditions. The study highlights the reductive debromination process leading to further transformation into phenol, eventually degrading to carbon dioxide (Knight, Berman, & Häggblom, 2003).
Genetic Engineering for Herbicide Resistance
Stalker, McBride, and Malyj (1988) explored the potential of genetic engineering in plants for herbicide resistance, specifically against bromoxynil. By introducing a bacterial detoxification gene into tobacco plants, they achieved resistance to high levels of bromoxynil, suggesting an innovative method for herbicide resistance in agricultural practices (Stalker, McBride, & Malyj, 1988).
Role in Plant Cell Death
Morimoto and Shimmen (2008) studied the primary effect of bromoxynil in inducing plant cell death, proposing that its mechanism may involve cytosol acidification. This finding can be useful in understanding the herbicidal action of bromoxynil and related compounds, as well as their potential applications in basic botany research (Morimoto & Shimmen, 2008).
Herbicide Metabolism in Plants
Research by Schaller, Schneider, and Schutte (1991) on the metabolism of bromoxynil in various plant species with differing susceptibilities highlights the compound's role in plant physiology and potential applications in selective herbicide development (Schaller, Schneider, & Schutte, 1991).
Soil Persistence and Environmental Impact
Smith's (1984) study on the persistence of bromoxynil in different soil types under laboratory conditions provides insight into the environmental impact and behavior of such compounds, which is crucial for sustainable agricultural practices (Smith, 1984).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(3-bromopropoxy)-3-methoxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLISHLIWZEUDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439703 |
Source


|
| Record name | 4(3-bromopropoxy)-3-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromopropoxy)-3-methoxybenzonitrile | |
CAS RN |
3244-23-3 |
Source


|
| Record name | 4(3-bromopropoxy)-3-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)


![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)
![(E)-1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1310418.png)




![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)


![Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-](/img/structure/B1310444.png)
![Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-](/img/structure/B1310446.png)